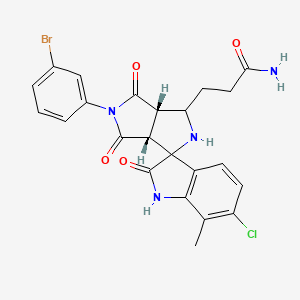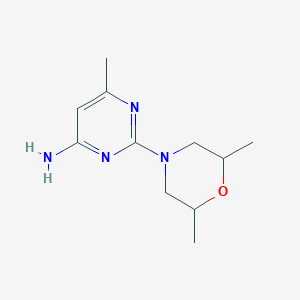
Magnesium;hexylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;hexylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a hexylbenzene group and a bromide ion. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;hexylbenzene;bromide can be synthesized through the reaction of hexylbenzene bromide with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows:
C6H5C6H13Br+Mg→C6H5C6H13MgBr
This reaction requires an inert atmosphere, usually provided by nitrogen or argon gas, to prevent the magnesium from reacting with moisture or oxygen in the air.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;hexylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halide ions in organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: While not typically involved in oxidation-reduction reactions, it can participate in such processes under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acid Workup: After the initial reaction, an acid workup (e.g., HCl) is often required to neutralize the reaction mixture and isolate the desired product.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Organomagnesium Compounds: From substitution reactions with halides.
Scientific Research Applications
Magnesium;hexylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Magnesium;hexylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
- Hexylbenzene
Uniqueness
Magnesium;hexylbenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the properties of hexylbenzene. This combination allows it to participate in a broader range of reactions compared to simpler organomagnesium compounds.
Properties
Molecular Formula |
C12H17BrMg |
|---|---|
Molecular Weight |
265.47 g/mol |
IUPAC Name |
magnesium;hexylbenzene;bromide |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XBLYPRRYBUJOKP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)


